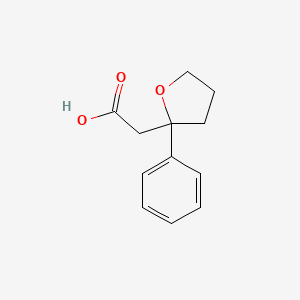

![molecular formula C21H20N2OS B2549669 1-Benzoyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 58488-87-2](/img/structure/B2549669.png)

1-Benzoyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 1-Benzoyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a diazaspiro-decane derivative, which is a class of compounds that have garnered interest due to their potential pharmacological properties. The papers provided discuss related compounds, which can offer insights into the chemical behavior and properties that might be expected from 1-Benzoyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione.

Synthesis Analysis

The synthesis of related diazaspiro-decane derivatives involves the reaction of specific diones with various reagents. For instance, the reaction of 4-benzoyl-5-phenylfuran-2,3-dione with substituted 2-azaspiro[4.5]dec-1-enes leads to the formation of new compounds, as discussed in the second paper . Although the exact synthesis of 1-Benzoyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione is not detailed, the methodologies described could be adapted for its synthesis by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structures of related compounds have been elucidated using X-ray diffraction (XRD) analysis, which provides detailed information about the arrangement of atoms within the crystal lattice . These analyses reveal that the cyclopentane ring in these structures often adopts an envelope conformation, and the overall molecular packing is influenced by various intermolecular interactions, such as hydrogen bonds and π interactions .

Chemical Reactions Analysis

The reactivity of these compounds is influenced by their molecular structure. For example, the presence of substituents on the benzyl group can affect the outcome of reactions, as seen in the recyclization of 4-benzoyl-5-phenylfuran-2,3-dione . The chemical behavior of 1-Benzoyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione would likely be similar, with its reactivity being modulated by the specific functional groups present on the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of diazaspiro-decane derivatives, such as lipophilicity, can be estimated through computational methods like Density Functional Theory (DFT) calculations . These properties are crucial for understanding the pharmacokinetic profile of potential drug candidates. The lipophilicity, for instance, is comparable to known anticonvulsant drugs, suggesting that these compounds could have favorable properties for crossing biological membranes .

Wissenschaftliche Forschungsanwendungen

Supramolecular Outcomes and Fluorination Effects

Research on cyclohexane-5-spirohydantoin derivatives, similar in structure to 1-Benzoyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione, has shown the impact of fluorination on their supramolecular architectures. This study revealed that molecules form hydrogen-bonded structures, and fluorination enhances the formation of three-dimensional networks through additional C–H⋯F interactions, suggesting potential applications in material science for creating more complex molecular assemblies (Simić et al., 2021).

Heterocyclic Synthesis and Structural Analysis

The synthesis of novel heterocyclic compounds, including diazaspiro derivatives, demonstrates the versatility of these frameworks in organic synthesis. For instance, the interaction of 4,5-diaroyl-1H-pyrrole-2,3-diones with acyclic enamines has led to the formation of structurally diverse compounds, highlighting the potential for synthesizing novel bioactive molecules with spirocyclic cores (Silaichev et al., 2013).

Antimicrobial and Antidiabetic Potential

A study on the synthesis of 1,2,4,8-tetraazaspiro[4.5]dec-2-enes revealed significant antimicrobial activity against various microbial strains, suggesting the therapeutic potential of these compounds in addressing infectious diseases (Dalloul et al., 2017). Furthermore, the antidiabetic properties of 2-aminospiropyrazolinium tosylates, through their action on α-amylase and α-glucosidase, indicate their application in managing diabetes (Kayukova et al., 2022).

Antihypertensive and Antiviral Activities

Compounds related to 1-Benzoyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione have been investigated for their potential in treating hypertension and viral infections. For example, the synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones and their evaluation as antihypertensive agents indicate the medical application of these compounds in cardiovascular diseases (Caroon et al., 1981). Additionally, the anti-coronavirus activity of 1-thia-4-azaspiro[4.5]decan-3-one derivatives highlights their potential in antiviral drug development (Apaydın et al., 2019).

Eigenschaften

IUPAC Name |

phenyl-(2-phenyl-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2OS/c24-19(17-12-6-2-7-13-17)23-20(25)18(16-10-4-1-5-11-16)22-21(23)14-8-3-9-15-21/h1-2,4-7,10-13H,3,8-9,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWMVQLGUXFDITO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzoyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide](/img/structure/B2549587.png)

![N-[(3-Methoxy-6-methylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2549589.png)

![4-(2,5-dimethylthiophen-3-yl)-N-[4-fluoro-3-(prop-2-enamido)phenyl]-4-oxobutanamide](/img/structure/B2549590.png)

![4-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B2549591.png)

![2-phenyldihydro-1H-pyrrolo[1,2-c]imidazole-1,3,6(2H,5H)-trione](/img/structure/B2549600.png)

![1-((2-chloro-6-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)

![Ethyl 5-({[(4-chlorophenyl)sulfonyl]anilino}methyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2549605.png)

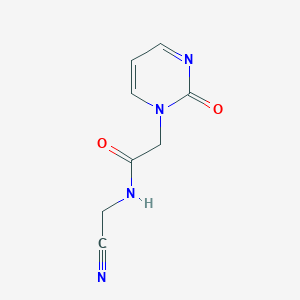

![2-(benzylthio)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone](/img/structure/B2549606.png)

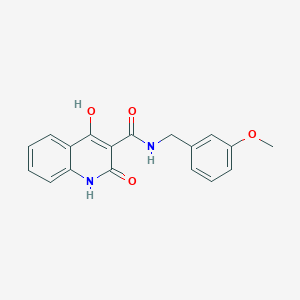

![methyl 3-({(2Z)-3-[(2-methylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2549607.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(isopropylthio)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2549608.png)